molecular formula C16H20N2O2 B2438641 [4-(1-Adamantyl)-2-nitrophenyl]amine CAS No. 59974-48-0

[4-(1-Adamantyl)-2-nitrophenyl]amine

Cat. No. B2438641
CAS RN: 59974-48-0
M. Wt: 272.348
InChI Key: SFXBNOMJHSLYON-OSAMSUIVSA-N
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Description

“[4-(1-Adamantyl)-2-nitrophenyl]amine” is a compound that contains an adamantane moiety. Adamantane is a tricyclic cage compound of C10H16 formula . The incorporation of adamantane fragments in pharmaceuticals has an effect of improving the lipophilicity and stability of drugs . Examples of nitrogen-containing pharmaceuticals derived from adamantane are numerous and usually exhibit antiviral, anti-Parkinsonian or anti-Alzheimer properties .


Synthesis Analysis

The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Introduction of adamantane moieties on diamondoids such as adamantane, 2-azaadamantane or diamantane by amide formation and reduction to the corresponding amine was performed in a straightforward and easy way by amidation under Schotten–Baumann conditions and reduction with BH3·THF .


Molecular Structure Analysis

Adamantane is a member of a class of molecules called diamondoids, which are molecules possessing at least one adamantane unit which are totally or largely superimposable on the diamond lattice . Heteroatom-substituted diamondoids also exist, with 2-azaadamantane being a prime example .


Chemical Reactions Analysis

The wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) . Recent advances in the area of selective C–H functionalization are highlighted with an emphasis on the H-atom abstracting species and their ability to activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons .


Physical And Chemical Properties Analysis

Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . As members of the larger family of diamondoids, these caged hydrocarbons are so named because they are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry .

Scientific Research Applications

Future Directions

The synthesis of substituted adamantanes and substituted higher diamondoids is a promising area of research . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

properties

IUPAC Name

4-(1-adamantyl)-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c17-14-2-1-13(6-15(14)18(19)20)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12H,3-5,7-9,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXBNOMJHSLYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1-Adamantyl)-2-nitrophenyl]amine

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